R-Alpine-Borane, also referred to as B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a chiral organoboron compound widely utilized as a reducing agent in organic synthesis. It is synthesized from (+)-α-pinene through hydroboration, resulting in a compound that exhibits high stereoselectivity when reducing prochiral ketones and aldehydes into chiral alcohols. The molecular formula for R-Alpine-Borane is C₁₈H₃₁B, with a molecular weight of approximately 258.25 g/mol .
R-Alpine Borane is a chiral Brønsted-Lewis acid, meaning it possesses an acidic hydrogen atom and a Lewis acidic boron center. This characteristic allows it to activate various chemical bonds and promote stereoselective reactions. In asymmetric catalysis, R-Alpine Borane directs the reaction pathway to favor the formation of one enantiomer over another. This is particularly useful in the synthesis of pharmaceuticals and other biologically active molecules, where chirality often determines a molecule's function [PubChem, R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, ].
R-Alpine Borane is a key reagent in the hydroboration-oxidation reaction. This reaction sequence converts alkenes (compounds containing carbon-carbon double bonds) into alcohols with high regio- and stereoselectivity. The chirality of R-Alpine Borane influences the stereochemical outcome of the reaction, allowing researchers to control the orientation of functional groups in the resulting alcohol molecule [ScienceDirect, Asymmetric Hydroboration, ].
R-Alpine Borane finds applications in various other organic transformations, including:
R-Alpine-Borane is primarily employed in the Midland reduction, where it selectively reduces prochiral ketones and aldehydes. The mechanism involves the formation of an adduct through coordination of the carbonyl oxygen to boron, followed by intramolecular hydride transfer from the pinane substituent to the carbonyl carbon. This results in the formation of chiral alcohols .
The chiral alcohols produced via R-Alpine-Borane are significant in the synthesis of biologically active compounds, including pharmaceuticals. These intermediates often exhibit specific biological activities due to their stereochemistry, which is crucial for drug efficacy and safety . The compound itself does not have direct biological activity but plays a vital role in producing compounds that do.
R-Alpine-Borane can be synthesized through the hydroboration of α-pinene with 9-borabicyclo[3.3.1]nonane (9-BBN). This process involves:
R-Alpine-Borane finds applications across various fields:
The primary interactions of R-Alpine-Borane occur with prochiral ketones and aldehydes during the reduction process. Studies indicate that its efficiency is influenced by steric factors and the nature of substituents on the carbonyl compounds being reduced. The compound's unique structure allows for selective reactions that are not achievable with other borane reagents .
R-Alpine-Borane is unique due to its high stereoselectivity and efficiency in asymmetric reductions. Similar compounds include:
R-Alpine-Borane stands out due to its specific chiral environment provided by the isopinocampheyl group, which enhances its selectivity and efficiency in reducing prochiral substrates .
R-Alpine-Borane, formally designated as B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a chiral organoboron reagent developed in the 1980s for asymmetric organic synthesis. Its commercial name "Alpine-Borane" reflects its synthesis from α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN). The compound emerged as a critical tool in stereoselective reductions, particularly through the Midland reduction pioneered by Midland and colleagues.
Key milestones include:
The nomenclature emphasizes its bicyclic structure (borabicyclo[3.3.1]nonane) and the isopinocampheyl substituent, which provides stereochemical control.
R-Alpine-Borane consists of a bicyclo[3.3.1]nonane core with a boron atom at the bridgehead position. The boron is bonded to an isopinocampheyl group (derived from α-pinene) and two hydrogen atoms. The molecular formula is C₁₈H₃₁B, with a molecular weight of 258.25 g/mol.
Structural Feature | Description |
---|---|
Core Framework | Bicyclo[3.3.1]nonane with boron at the 9-position |
Isopinocampheyl Group | Bulky substituent derived from α-pinene, providing steric hindrance |
Chiral Centers | Four stereogenic centers in the isopinocampheyl moiety (1S,2R,3S,5S) |
Coordination Geometry | Trigonal planar around boron, enabling carbonyl oxygen coordination |
The (R)-enantiomer of Alpine-Borane is most commonly used, while the (S)-form is less prevalent. The chiral configuration arises from the isopinocampheyl group’s stereochemistry, which dictates the reagent’s selectivity in asymmetric reductions.
Alpine-Borane reduces prochiral ketones and aldehydes via a stereoselective hydride transfer mechanism:
Steric effects dominate selectivity: the bulky isopinocampheyl group directs hydride transfer to the less hindered face of the carbonyl.
R-Alpine-Borane, systematically named B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, represents a pivotal chiral organoborane reagent synthesized through the hydroboration reaction between (+)-α-pinene and 9-borabicyclo[3.3.1]nonane (9-Borabicyclo[3.3.1]nonane) [1] [2]. The synthetic pathway involves treating 9-Borabicyclo[3.3.1]nonane with α-pinene under controlled conditions to generate this sterically crowded chiral trialkylborane [1] [3].
The preparation typically employs 9-Borabicyclo[3.3.1]nonane in its dimeric form, (9-Borabicyclo[3.3.1]nonane)₂, which exhibits enhanced stability and reactivity compared to monomeric species . The reaction proceeds through a regioselective hydroboration mechanism where the boron center of 9-Borabicyclo[3.3.1]nonane adds to the less substituted carbon of the α-pinene double bond, while the hydrogen atom attaches to the more substituted carbon [1] [5]. This anti-Markovnikov addition pattern is characteristic of borane reagents and reflects the electronic and steric properties of both reactants [6].
The synthesis requires precise control over reaction conditions, including temperature regulation between room temperature and reflux conditions (65-70°C), maintenance of an inert atmosphere using nitrogen or argon, and employment of anhydrous tetrahydrofuran as the solvent medium [5] [7]. Reaction times typically range from 8 to 12 hours to ensure complete conversion and optimal yields [5]. The optical purity of the starting (+)-α-pinene, which should be ≥98% enantiomeric excess, directly influences the stereochemical integrity of the final product [2] [8].
The commercial availability of R-Alpine-Borane as both a pure solid (97% purity) and as a 0.5 M solution in tetrahydrofuran facilitates its widespread use in synthetic applications [2] [8]. The solid form exhibits an optical activity of [α]²¹/D = -22° (c = 12 in tetrahydrofuran), while the solution form shows [α]²⁰/D = -3.0° (neat), reflecting the concentration-dependent nature of optical rotation measurements [2] [8].
Starting Materials | Conditions | Temperature | Reaction Time |
---|---|---|---|
9-Borabicyclo[3.3.1]nonane (9-Borabicyclo[3.3.1]nonane) | Dimeric form (9-Borabicyclo[3.3.1]nonane)₂ | Room temperature to reflux | 8-12 hours |
(+)-α-Pinene | Optical purity ≥98% | Ambient temperature | Immediate addition |
Tetrahydrofuran (Tetrahydrofuran) | Anhydrous solvent | 65-70°C (reflux) | 8-12 hours |
Inert atmosphere (N₂ or Ar) | Oxygen-free environment | Room temperature | Throughout reaction |
The stereochemical control achieved in R-Alpine-Borane synthesis represents a sophisticated interplay of steric, electronic, and conformational factors that govern the enantioselectivity of the hydroboration process [3] [9]. The isopinocampheyl group, derived from (+)-α-pinene, serves as the primary chiral auxiliary, imparting facial selectivity through its bulky, rigid bicyclic structure [1] .
The stereochemical outcome is fundamentally determined by the preferential approach of the α-pinene substrate to one face of the 9-Borabicyclo[3.3.1]nonane reagent [3]. This selectivity arises from the minimization of unfavorable steric interactions between the methyl substituents of α-pinene and the bicyclic framework of 9-Borabicyclo[3.3.1]nonane [9] [11]. The resulting transition state adopts a boat-like conformation that accommodates the substrate with minimal steric hindrance while maximizing the efficiency of the hydroboration process [3] [12].
Computational studies have revealed that the stereochemical control operates early along the reaction coordinate, with the energy differences between diastereomeric transition states governing the overall selectivity [11] [13]. The interactions between the smallest boron substituent and the two different faces of the α-pinene double bond create distinguishable energy barriers that favor the formation of the R-configured product [13]. These syn-1,3-interactions play a crucial role in determining the preferred reaction pathway and the resulting stereochemical outcome [13].
The conformational rigidity of the α-pinene substrate further enhances stereochemical control by limiting the number of accessible reactive conformations [14]. The pinane ring system constrains the approach geometry, creating a well-defined steric environment that promotes high enantioselectivity [14]. This conformational restriction is particularly important in maintaining consistent stereochemical outcomes across different reaction conditions and substrate concentrations [9].
Temperature effects on stereochemical control have been extensively studied, with lower temperatures generally favoring higher enantioselectivity due to increased discrimination between competing transition states [9]. However, practical considerations regarding reaction rates and solubility often necessitate elevated temperatures, requiring optimization of the temperature-selectivity balance [15]. The use of elevated static pressures has been shown to enhance both reaction rates and stereochemical selectivity, presumably by favoring more compact transition states [9] [16].
Factor | Influence on Selectivity | Mechanism |
---|---|---|
Steric Hindrance | High - bulky isopinocampheyl group | Blocks one face of carbonyl |
Electronic Effects | Moderate - boron Lewis acidity | Activates carbonyl carbon |
Conformational Preference | High - restricted conformations | Limits substrate orientations |
Coordination Geometry | High - tetrahedral intermediate | Directs hydride transfer |
Substrate Approach | Critical - face selectivity | Controls stereochemical outcome |
Transition State | Determining - boat-like geometry | Governs product configuration |
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical tool for characterizing R-Alpine-Borane, with ¹¹B Nuclear Magnetic Resonance providing particularly valuable information about the boron environment and coordination state [17] [18]. The ¹¹B nucleus, with a nuclear spin of 3/2 and natural abundance of 80.1%, exhibits characteristic chemical shifts that reflect the electronic environment and coordination geometry around the boron atom [17] [19].
R-Alpine-Borane displays a characteristic ¹¹B Nuclear Magnetic Resonance signal at approximately δ 87 ppm, indicating a tricoordinate boron center in a sterically hindered environment [18] [20]. This chemical shift falls within the typical range for organoboranes (δ +90 to -120 ppm) and specifically reflects the electron-deficient nature of the boron atom surrounded by three carbon substituents [17] [19]. The signal appears as a broad singlet due to the quadrupolar nature of the ¹¹B nucleus and the asymmetric environment created by the bulky substituents [17] [21].
The ¹H Nuclear Magnetic Resonance spectrum of R-Alpine-Borane exhibits complex multiplet patterns reflecting the overlapping signals from both the 9-borabicyclo[3.3.1]nonane framework and the isopinocampheyl group [22]. The 9-borabicyclo[3.3.1]nonane portion contributes signals in the range δ 1.0-2.5 ppm, corresponding to the bridgehead and methylene protons of the bicyclic system [22]. The isopinocampheyl moiety generates a more complex pattern between δ 0.8-2.8 ppm, reflecting the various methine and methyl environments within the pinane ring system [2] [22].
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the carbon framework of R-Alpine-Borane [22]. The 9-borabicyclo[3.3.1]nonane carbons typically appear in the range δ 20-35 ppm, while the pinane-derived carbons span a broader range from δ 20-55 ppm [22]. The carbon directly bonded to boron often exhibits broadened signals due to quadrupolar coupling with the ¹¹B nucleus, providing evidence for the boron-carbon connectivity [18] [22].
Advanced Nuclear Magnetic Resonance techniques, including ¹H-¹¹B Heteronuclear Multiple Bond Correlation and two-dimensional Nuclear Magnetic Resonance experiments, have been employed to establish connectivity patterns and spatial relationships within the molecule [18] [19]. These methods are particularly valuable for confirming the stereochemical integrity of the synthesized product and detecting potential impurities or side products [18].
Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
---|---|---|---|
¹¹B | 87 | Broad singlet | Characteristic of tricoordinate boron |
¹H (9-Borabicyclo[3.3.1]nonane) | 1.0-2.5 | Multiplet | Bridgehead and methylene protons |
¹H (pinane) | 0.8-2.8 | Complex multiplet | Isopinocampheyl CH groups |
¹³C (9-Borabicyclo[3.3.1]nonane) | 20-35 | Multiple signals | Bicyclic carbons |
¹³C (pinane) | 20-55 | Multiple signals | Terpene carbons |
¹¹B (reference) | 0 (BF₃·OEt₂) | Reference | External standard |
X-ray crystallographic analysis of organoborane compounds, including derivatives related to R-Alpine-Borane, has provided crucial insights into the three-dimensional molecular structure and solid-state organization of these materials [14] [23]. However, the inherent air and moisture sensitivity of R-Alpine-Borane presents significant challenges for crystal growth and data collection, requiring specialized handling techniques and inert atmosphere conditions [24].
Studies on related diisopinocampheylborane compounds have revealed that these systems often exist as dimeric structures in the solid state, connected through boron-hydrogen-boron bridges [14]. The dimeric arrangement is stabilized by the formation of three-center-two-electron bonds involving the boron atoms and bridging hydrogen atoms [14]. This structural motif is common among hydroboranes and reflects the electron-deficient nature of the boron centers [14].
The molecular geometry around the boron atom in organoborane structures typically exhibits a trigonal planar arrangement when tricoordinate, with bond angles approaching 120° [23] [25]. The incorporation of bulky substituents, such as the isopinocampheyl group, can cause deviations from ideal geometry due to steric repulsions [23]. Bond lengths involving boron-carbon interactions generally fall in the range of 1.55-1.61 Å, consistent with single bond character [23] [26].
Crystallographic studies of related organoboron compounds have employed various space groups, with common examples including monoclinic and orthorhombic systems [23] [27]. Unit cell parameters and molecular packing arrangements provide information about intermolecular interactions and the stability of the crystal lattice [25]. The absence of strong hydrogen bonding in pure organoborane systems typically results in packing arrangements dominated by van der Waals forces [23].
Advances in X-ray crystallographic techniques, including the use of synchrotron radiation and low-temperature data collection, have enhanced the quality of structural data obtainable from air-sensitive organoborane crystals [25]. These improvements have enabled more accurate determination of bond lengths, angles, and thermal parameters, providing better understanding of the structural factors that influence reactivity and selectivity [25].
Computational modeling has emerged as a powerful tool for understanding the structural and electronic properties of R-Alpine-Borane and related chiral organoborane compounds [28] [29]. Density Functional Theory calculations provide detailed insights into the molecular geometry, electronic structure, and reaction mechanisms that govern the behavior of these important synthetic reagents [30] [29].
The computational modeling of boron-centered chirality requires careful consideration of the unique electronic properties of boron atoms, including their electron-deficient nature and tendency to form three-coordinate structures [28] [31]. Modern computational methods, including the B97-3c and M06 functionals, have been specifically validated for organoborane systems and provide reliable predictions of geometric parameters and energetic properties [29] [32].
Quantum chemical calculations have revealed that the stability and reactivity of R-Alpine-Borane are significantly influenced by the steric and electronic effects of the isopinocampheyl substituent [11] [30]. The bulky nature of this group creates a well-defined chiral environment around the boron center, leading to highly predictable stereochemical outcomes in reduction reactions [30] [33]. The calculated activation barriers for different reaction pathways correlate well with experimental observations of enantioselectivity [11] [15].
Advanced computational techniques, including transition state modeling and intrinsic reaction coordinate calculations, have elucidated the mechanistic details of Alpine-Borane reductions [11] [34]. These studies have confirmed that the stereochemical control operates through early transition states where steric interactions between the reagent and substrate determine the preferred reaction pathway [11] [12]. The boat-like transition state geometry, predicted computationally and confirmed experimentally, represents the optimal balance between electronic activation and steric accommodation [12].
Computational modeling of ¹¹B Nuclear Magnetic Resonance chemical shifts has provided a valuable tool for structure validation and impurity detection in R-Alpine-Borane samples [29]. The calculated chemical shifts show excellent agreement with experimental values when appropriate solvation models and basis sets are employed [29]. This computational approach has proven particularly useful for identifying degradation products and optimizing synthetic conditions [29].
Recent advances in computational modeling have focused on the development of machine learning approaches for predicting the reactivity and selectivity of chiral borane reagents [28] [31]. These methods combine quantum chemical calculations with statistical modeling to provide rapid predictions of reaction outcomes across diverse substrate classes [31]. Such approaches hold significant promise for accelerating the discovery and optimization of new chiral organoborane reagents [33] [32].
Property | Value | Reference Conditions |
---|---|---|
Molecular Formula | C₁₈H₃₁B | Standard conditions |
Molecular Weight | 258.25 g/mol | Standard conditions |
CAS Number | 73624-47-2 | Chemical Abstracts |
Optical Activity [α]²¹/D | -22° (c = 12 in Tetrahydrofuran) | Tetrahydrofuran solution, 21°C |
Density (25°C) | 0.947 g/mL | Atmospheric pressure |
Boiling Point | >55°C | Literature value |
Appearance | Colorless liquid | Pure compound |
Solubility | Soluble in Tetrahydrofuran, ether | Organic solvents |
Flammable